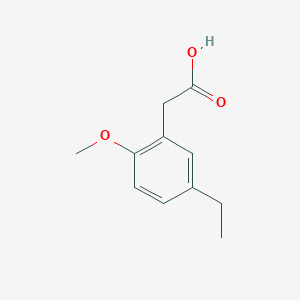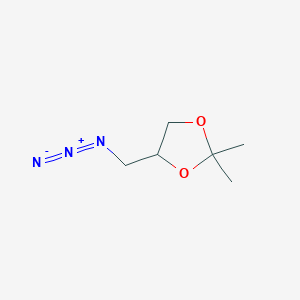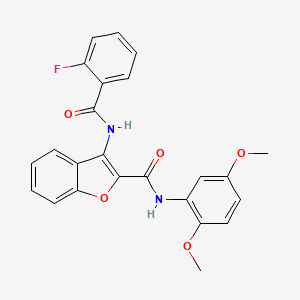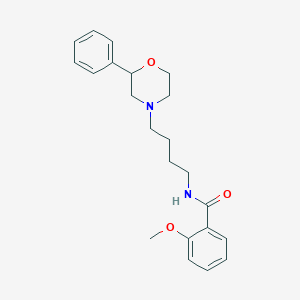
2-Methyl-8-quinolyl piperidinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Methyl-8-quinolyl piperidinesulfonate is a derivative of quinoline and piperidine, which are heterocyclic aromatic organic compounds. Quinoline derivatives are known for their various biological activities and are used in the synthesis of numerous pharmaceuticals. Piperidine is a six-membered ring with one nitrogen atom, and its derivatives are also significant in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine and quinoline compounds involves several steps, including conjugate additions, intramolecular acylation, and cyclization reactions. For instance, the synthesis of various piperidines and related structures can be achieved by cyclization of acetylenic sulfones with beta and gamma-chloroamines, followed by deprotonation and intramolecular alkylation . Additionally, the synthesis of dihydrospiro(quinoline-2,4'-piperidines) is reported through a two-step synthetic route based on 4-piperidone imine reactivity . These methods demonstrate the versatility of piperidine and quinoline chemistry in constructing complex molecular architectures.
Molecular Structure Analysis
The molecular structure of piperidine-substituted quinolines can vary significantly depending on the substituents. For example, benzyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate adopts an open U-shape conformation with the piperidine ring in a distorted boat conformation . In another case, 8-(Piperidin-1-ylsulfonyl)quinoline shows a planar quinoline system with the piperidine ring in a chair conformation . These structural variations can significantly influence the compound's physical and chemical properties.
Chemical Reactions Analysis
The reactivity of piperidine and quinoline derivatives can lead to various chemical transformations. For example, an acetyl migration in 1-acetyl-1'-benzyl-4-methyl-3,4-dihydrospiro(quinoline-2,4'-piperidines) under debenzylation conditions has been observed . Additionally, the synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline involves amino protection, nucleophilic reaction, and deprotection steps . These reactions are crucial for the synthesis of potential therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and quinoline derivatives are influenced by their molecular structures. For instance, the presence of trifluoromethyl groups can reduce the clearance rate and increase oral bioavailability of gonadotropin-releasing hormone antagonists . The crystal structures often reveal intermolecular hydrogen bonding and C-H...π interactions, which can stabilize the compounds and affect their solubility and reactivity .
Aplicaciones Científicas De Investigación
Thrombin Inhibition
One significant application of related compounds is in the inhibition of thrombin, a key enzyme in blood coagulation. The study by Okamoto et al. (1981) synthesized stereoisomers of a compound closely related to "2-Methyl-8-quinolyl piperidinesulfonate," demonstrating potent inhibitory effects on thrombin, with variations in potency attributed to differences in stereo-configuration (Okamoto et al., 1981).
Electroluminescent Materials
In the realm of materials science, derivatives of 8-quinolyl have been explored for their potential in electroluminescence. Hopkins et al. (1996) synthesized novel lumophores based on aluminum and zinc metallo-8-hydroxyquinolates, showcasing their utility in creating blue-shifted absorbance/luminescence bands for electroluminescent materials (Hopkins et al., 1996).
Antibacterial Activity
The antibacterial activity of quinolones, a class to which "this compound" related compounds belong, has been extensively studied. Naeem et al. (2016) discussed the synthesis of novel quinolone analogues, including modifications at the 8-position, to enhance activity and treat different bacterial diseases. These compounds target key bacterial enzymes, providing a broad-spectrum antibacterial effect (Naeem et al., 2016).
Corrosion Inhibition
Another application area is corrosion inhibition, where quinoline derivatives have shown promise. A study by El faydy et al. (2020) on 8-Hydroxyquinoline-based piperazine derivatives demonstrated their effectiveness as corrosion inhibiting additives for steel in acidic electrolytes. These compounds improve anti-corrosion properties by developing a pseudo-capacitive film on the metal surface, indicating their potential in industrial applications (El faydy et al., 2020).
Direcciones Futuras
Quinoline and its derivatives, including 2-methylquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They are a vital scaffold for leads in drug discovery and play a major role in the field of medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
(2-methylquinolin-8-yl) piperidine-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-12-8-9-13-6-5-7-14(15(13)16-12)20-21(18,19)17-10-3-2-4-11-17/h5-9H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENYRBOXKUBLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)N3CCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)


![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)

![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)

![2-Amino-4-(3-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2546539.png)